molecular formula C14H17N3O2 B13751824 Uracil, 6-(p-butylanilino)- CAS No. 21332-96-7

Uracil, 6-(p-butylanilino)-

Cat. No.: B13751824
CAS No.: 21332-96-7
M. Wt: 259.30 g/mol
InChI Key: XIKQUZTWHPFJKG-UHFFFAOYSA-N
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Description

Uracil, 6-(p-butylanilino)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a butylanilino group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-butylanilino)uracil typically involves the reaction of 6-chlorouracil with p-butylaniline. This reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position of uracil is replaced by the p-butylanilino group .

Industrial Production Methods

While specific industrial production methods for 6-(p-butylanilino)uracil are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(p-butylanilino)uracil can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The compound can participate in further substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(p-butylanilino)uracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(p-butylanilino)uracil involves its interaction with biological macromolecules. It can intercalate into DNA or RNA, disrupting normal cellular processes. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(phenylamino)uracil
  • 6-(phenylsulfanyl)uracil
  • 6-(phenylselanyl)uracil

Uniqueness

6-(p-butylanilino)uracil is unique due to the presence of the butylanilino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

21332-96-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

6-(4-butylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H17N3O2/c1-2-3-4-10-5-7-11(8-6-10)15-12-9-13(18)17-14(19)16-12/h5-9H,2-4H2,1H3,(H3,15,16,17,18,19)

InChI Key

XIKQUZTWHPFJKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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